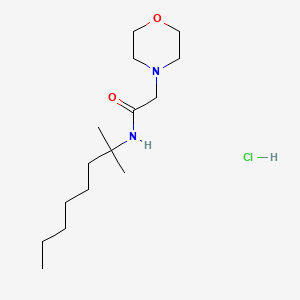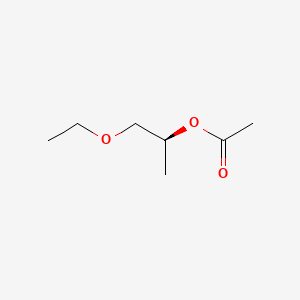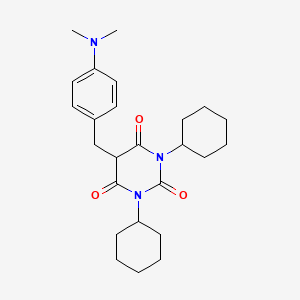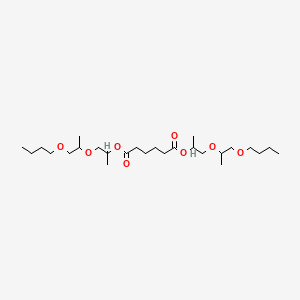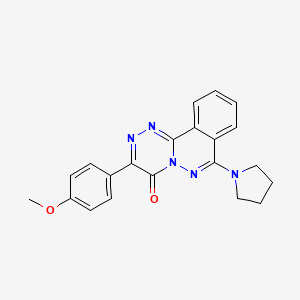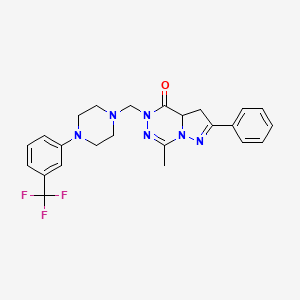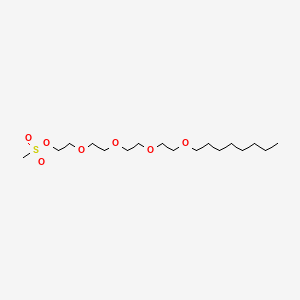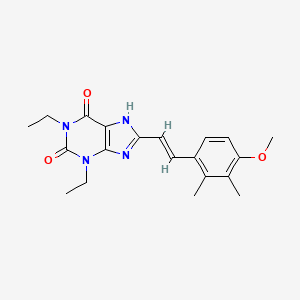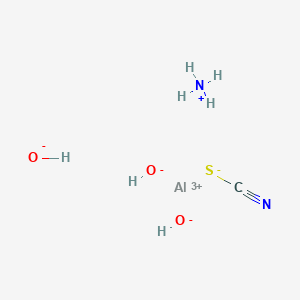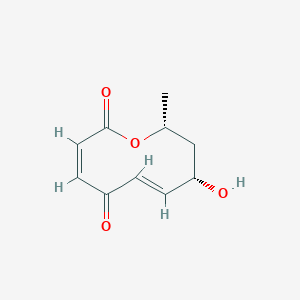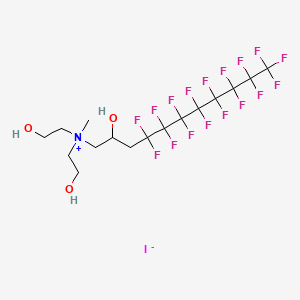
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide is a fluorinated quaternary ammonium compound. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and surfactant characteristics. It is used in various applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves the following steps:
Fluorination: The starting material, undecyl alcohol, undergoes fluorination to introduce the heptadecafluoro groups. This step often requires the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions.
Quaternization: The fluorinated intermediate is then reacted with bis(2-hydroxyethyl)methylamine in the presence of a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The hydroxyl groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while nucleophilic substitution can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Surfactants: Used as surfactants in various formulations due to its amphiphilic nature.
Materials Science: Employed in the development of hydrophobic and oleophobic coatings.
Biomedical Research: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Analytical Chemistry: Utilized in the preparation of stationary phases for chromatography.
Mecanismo De Acción
The mechanism of action of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide involves its interaction with various molecular targets:
Surfactant Action: The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases.
Antimicrobial Activity: The quaternary ammonium group disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: The compound can form micelles or vesicles that encapsulate drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: A related compound with similar fluorinated alkyl chain but lacks the quaternary ammonium group.
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid: Another similar compound with a carboxylic acid group instead of the quaternary ammonium group.
Uniqueness
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide is unique due to its combination of fluorinated alkyl chain and quaternary ammonium group, which imparts both hydrophobic and cationic properties. This dual functionality makes it particularly useful in applications requiring both surfactant and antimicrobial properties.
Propiedades
Número CAS |
93776-18-2 |
|---|---|
Fórmula molecular |
C16H19F17INO3 |
Peso molecular |
723.20 g/mol |
Nombre IUPAC |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C16H19F17NO3.HI/c1-34(2-4-35,3-5-36)7-8(37)6-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33;/h8,35-37H,2-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FLUXYIDFACKMRM-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




